molecular formula C13H14BrNO4S B2506281 2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide CAS No. 1448065-21-1

2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide

Cat. No. B2506281
CAS RN: 1448065-21-1
M. Wt: 360.22
InChI Key: HHPMOQOVKRIGKL-UHFFFAOYSA-N
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Description

The compound "2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide" is a chemical entity that appears to be derived from the interaction of furan derivatives with benzenesulfonyl chlorides. The furan component is a five-membered aromatic ring with oxygen, which is known for its reactivity in various chemical reactions, particularly in palladium-catalyzed processes . The benzenesulfonamide part of the molecule is a common moiety in medicinal chemistry, often providing a good balance between lipophilicity and hydrophilicity, and can act as a bioisostere for carboxylic acids .

Synthesis Analysis

The synthesis of related furan derivatives has been explored through palladium-catalyzed desulfitative arylation, where alkyl-substituted furan derivatives are coupled with benzenesulfonyl chlorides . Additionally, the synthesis of 2-bromo-3-aroyl-benzo[b]furans has been achieved from accessible precursors, with the bromo group serving as a synthetic handle for further functionalization . These methods provide a foundation for the synthesis of the compound , suggesting that a similar palladium-catalyzed approach could be employed for its creation.

Molecular Structure Analysis

While the specific molecular structure of "this compound" is not detailed in the provided papers, the structure-activity relationship (SAR) of similar benzenesulfonamides has been studied . These studies typically involve the modification of the benzenesulfonamide scaffold to optimize interactions with biological targets, which could be relevant for understanding the molecular interactions of the compound .

Chemical Reactions Analysis

The bromo group in furan derivatives is known to be a versatile synthetic handle that can participate in palladium-mediated couplings and direct nucleophilic substitutions . The reactivity of such bromo-substituted furans with various nucleophiles and coupling partners would be essential in the chemical reactions analysis of the compound. Additionally, the electrophilic substitution kinetics of bromination in furan derivatives has been studied, providing insights into the reactivity of the furan ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would likely be influenced by the presence of the bromo and benzenesulfonamide groups. These functionalities can affect the compound's solubility, stability, and overall reactivity. The benzenesulfonamide group, in particular, is known to improve the solubility of compounds in biological media . The bromo group's presence on the furan ring could also influence the compound's electronic properties and its susceptibility to nucleophilic attack .

Scientific Research Applications

Photodynamic Therapy Applications

Compounds structurally similar to 2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide, specifically benzenesulfonamide derivatives, have shown promising applications in photodynamic therapy (PDT) for cancer treatment. For instance, zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups have been synthesized and characterized. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms. The remarkable potential of these compounds as Type II photosensitizers for cancer treatment has been highlighted, underscoring their significance in medical research and applications (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis Applications

In the realm of organic synthesis, the versatility of benzenesulfonamide derivatives in facilitating various chemical reactions has been documented. One study described the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed oxidation/1,2-alkynyl migration/cyclization cascade, enriching gold carbenoid chemistry with new insights into group migration mechanisms (Wang, Huang, Shi, Rudolph, & Hashmi, 2014). Another research effort focused on the clean and efficient assembly of functionalized benzofuro[2,3-c]pyridines via metal-free one-pot domino reactions, starting from simple precursors including α-bromo ketones, showcasing the potential of these derivatives in constructing complex heterocyclic systems (Rao, Li, & Yin, 2014).

properties

IUPAC Name

2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4S/c14-10-4-1-2-6-13(10)20(17,18)15-8-7-11(16)12-5-3-9-19-12/h1-6,9,11,15-16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPMOQOVKRIGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCC(C2=CC=CO2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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